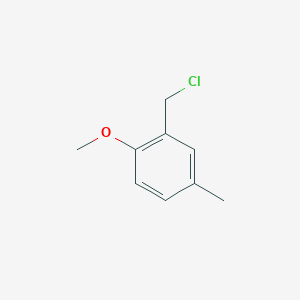

2-(Chloromethyl)-1-methoxy-4-methylbenzene

Description

The exact mass of the compound 2-(Chloromethyl)-1-methoxy-4-methylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Chloromethyl)-1-methoxy-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-1-methoxy-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWAMZVALPAXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407086 | |

| Record name | 2-(chloromethyl)-1-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7048-41-1 | |

| Record name | 2-(Chloromethyl)-1-methoxy-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7048-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-1-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-1-methoxy-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Chloromethyl)-1-methoxy-4-methylbenzene CAS number and synonyms

[1][2][3][4]

Executive Summary

2-(Chloromethyl)-1-methoxy-4-methylbenzene (CAS 7048-41-1) is a highly reactive benzylic chloride intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1][2] Characterized by its dual functionality—an electrophilic chloromethyl group and an electron-donating methoxy group—it serves as a versatile "benzyl" building block.[1] This guide details its identification, physicochemical properties, synthesis via the Blanc reaction, and critical handling protocols due to its lachrymatory and corrosive nature.[1]

Identity & Nomenclature

Precise identification is critical as positional isomers (e.g., 3-chloromethyl variants) possess significantly different reactivity profiles.[1]

| Parameter | Details |

| CAS Registry Number | 7048-41-1 |

| IUPAC Name | 2-(Chloromethyl)-1-methoxy-4-methylbenzene |

| Common Synonyms | 2-Methoxy-5-methylbenzyl chloride; 2-Chloromethyl-4-methylanisole; |

| Molecular Formula | C |

| Molecular Weight | 170.64 g/mol |

| SMILES | COc1c(CCl)cc(C)cc1 |

| InChI Key | FTWAMZVALPAXGP-UHFFFAOYSA-N |

Physicochemical Properties

The compound is typically isolated as a low-melting solid or oil that crystallizes upon standing.[1] It is sensitive to moisture, undergoing hydrolysis to the corresponding benzyl alcohol.[1]

| Property | Value / Description |

| Physical State | Solid (crystalline) or supercooled liquid |

| Melting Point | Low-melting solid (approx. 28–35 °C range for similar analogs; typically handled as melt or solid) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Reacts with Water/Alcohols |

| Reactivity | High electrophilicity at the benzylic position; prone to nucleophilic substitution ( |

| Stability | Moisture sensitive; store under inert atmosphere (Ar/N |

Synthetic Route: Blanc Chloromethylation

The industrial and laboratory standard for synthesizing 2-(chloromethyl)-1-methoxy-4-methylbenzene is the Blanc Chloromethylation of 4-methylanisole.[1] This route leverages the ortho-directing power of the methoxy group to achieve high regioselectivity.[1]

Reaction Mechanism & Logic

The methoxy group (-OMe) is a strong activator and ortho/para director.[1] Since the para position relative to the methoxy is blocked by a methyl group, the electrophilic chloromethyl species attacks the ortho position.[1] The methyl group at position 4 also directs ortho to itself (position 3), but the activation from the oxygen lone pair dominates, directing the incoming electrophile to position 2.[1]

Experimental Protocol

Precursor: 4-Methylanisole (p-Cresyl methyl ether)

Reagents: Paraformaldehyde, Concentrated HCl, Zinc Chloride (ZnCl

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, HCl gas inlet (or addition funnel for conc. HCl), and a thermometer. Purge with Nitrogen.[1]

-

Reagent Mixing: Charge the flask with 4-Methylanisole (1.0 equiv) and Paraformaldehyde (1.2 equiv). Add anhydrous ZnCl

(0.1–0.2 equiv) as a Lewis acid catalyst.[1] -

Chloromethylation:

-

Option A (Gas): Cool mixture to 0°C. Bubble dry HCl gas through the mixture with vigorous stirring.

-

Option B (Aqueous): Add concentrated HCl (37%, excess) dropwise while maintaining temperature < 20°C to prevent bis-chloromethylation.[1]

-

-

Reaction: Stir at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of starting material.[1]

-

Workup:

-

Purification: Recrystallize from heptane or distill under high vacuum (if oil). Note: Distillation carries risk of polymerization; recrystallization is preferred for stability.[1]

Synthesis Workflow Diagram

Caption: Regioselective synthesis via Blanc Chloromethylation targeting the position ortho to the methoxy group.

Applications in Drug Development

This compound acts as a "masked" benzyl cation, allowing for the introduction of the 2-methoxy-5-methylbenzyl moiety into nucleophilic scaffolds.[1]

Key Transformations

-

N-Alkylation: Reaction with secondary amines to form tertiary benzylamines (common in antihistamine and neuroactive pharmacophores).[1]

-

O-Alkylation: Reaction with phenols or alcohols to create ether linkages.[1]

-

Sommelet Reaction: Conversion to the corresponding benzaldehyde (2-methoxy-5-methylbenzaldehyde) via hexamine salt, a key intermediate for styryl dyes and agrochemicals.[1]

-

Cyanation: Displacement with NaCN to form phenylacetonitriles, precursors to isoquinolines.[1]

Reactivity Map[1]

Caption: Divergent synthesis pathways utilizing the electrophilic benzylic carbon.

Safety & Handling (HSE)

Warning: Benzylic chlorides are potent alkylating agents and lachrymators.[1] Strict adherence to safety protocols is mandatory.

-

Hazards:

-

Handling:

-

Storage:

-

Store in a tightly closed container at 2–8°C .

-

Protect from moisture to prevent degradation to the alcohol and HCl.[1]

-

References

-

Sigma-Aldrich. Product Specification: 2-(Chloromethyl)-1-methoxy-4-methylbenzene (CDS022279).[1]Link[1]

-

Blanc, G. L. The Chloromethylation of Aromatic Compounds.[1][3]Bull. Soc. Chim. Fr., 1923, 33, 313.[1] (Foundational Method).[1]

-

PubChem. Compound Summary: 2-(Chloromethyl)-1-methoxy-4-methylbenzene (CAS 7048-41-1).[1][2]Link[1]

-

Organic Chemistry Portal. Blanc Reaction Mechanism and Applications.Link

Sources

- 1. 98.5-101.0% dry basis, suitable for cell culture, non-animal source, meets EP, USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]

- 2. 124276-75-1,1-(2-Bromophenyl)cyclopropanecarbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

Synthesis routes for 2-(Chloromethyl)-1-methoxy-4-methylbenzene from precursors

The following technical guide details the synthesis strategies for 2-(Chloromethyl)-1-methoxy-4-methylbenzene (also referred to as 2-methoxy-5-methylbenzyl chloride).

This guide prioritizes process safety and regiochemical integrity , distinguishing between industrial "direct" methods and laboratory "precision" sequences.

Executive Summary

-

Target Molecule: 2-(Chloromethyl)-1-methoxy-4-methylbenzene[1]

-

CAS Registry Number: 123522-00-5 (Generic/Isomer specific)

-

Core Utility: A versatile electrophile used as a building block in the synthesis of agrochemicals (e.g., auxinic herbicides) and pharmaceutical intermediates requiring a specific 1,2,4-substitution pattern.

-

Synthesis Dilemma: The primary challenge is balancing the efficiency of direct chloromethylation against the severe carcinogenicity risks of its byproducts (Bis(chloromethyl) ether).

This guide presents two validated routes:

-

Route A (The Blanc Reaction): High atom economy, suitable for large-scale production if closed-system engineering controls are available.

-

Route B (The Dehydroxychlorination Sequence): High-purity, safety-optimized route ideal for drug discovery and GLP environments.

Critical Safety Directive: The BCME Hazard

WARNING: Route A involves the generation of Bis(chloromethyl) ether (BCME) .[2]

-

Hazard: BCME is a Group 1 Carcinogen (IARC) and an OSHA-regulated substance.

-

Formation: Spontaneously forms when formaldehyde and HCl coexist, particularly in the vapor phase.

-

Control: Route A must never be performed on an open bench. It requires a closed reactor system with a scrubber containing aqueous ammonia or methanolic KOH to neutralize off-gases immediately.

Route A: Blanc Chloromethylation (Direct Synthesis)

This route utilizes the Blanc reaction to introduce the chloromethyl group directly onto the 4-methylanisole ring.

Retrosynthetic Logic

The methoxy group (-OCH₃) at position 1 is a strong ortho/para director. The methyl group (-CH₃) at position 4 is a weak ortho/para director.

-

Regiochemistry: The 4-position is blocked. The methoxy group strongly activates positions 2 and 6 (which are equivalent due to the C2 symmetry of the precursor). The methyl group activates positions 3 and 5.

-

Outcome: Electronic domination by the methoxy group ensures the electrophile attacks position 2 exclusively, yielding high regioselectivity.

Protocol

-

Precursor: 1-Methoxy-4-methylbenzene (p-Cresyl methyl ether).

-

Reagents: Paraformaldehyde, Concentrated HCl (37%), Zinc Chloride (ZnCl₂ - Lewis Acid Catalyst).

-

Solvent: Cyclohexane or Petroleum Ether (Biphasic system reduces diarylmethane byproduct formation).

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an internal thermometer. Connect the condenser outlet to a scrubber containing 10% NH₄OH (to neutralize BCME vapors).

-

Charging: Add 1-Methoxy-4-methylbenzene (1.0 eq) and Paraformaldehyde (1.2 eq) to the flask. Suspend in Cyclohexane (3 volumes).

-

Catalyst: Add anhydrous ZnCl₂ (0.5 eq).

-

Reaction: Heat the mixture to 60°C. Introduce HCl gas (bubbled) or add conc. HCl dropwise over 2 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). Look for the disappearance of the starting material (Rf ~0.8) and appearance of the product (Rf ~0.6).

-

Quench: Cool to 0°C. Pour onto crushed ice/water.

-

Workup: Separate the organic layer. Wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄.

-

Purification: Vacuum distillation is required to separate the product from the diarylmethane dimer (a common side product).

Route B: The Dehydroxychlorination Sequence (Precision Route)

This route builds the carbon skeleton first, then functionalizes it. It avoids BCME formation entirely and is preferred for laboratory scales (<100g).

Reaction Scheme

-

Formylation: 4-Methylanisole

2-Methoxy-5-methylbenzaldehyde (Vilsmeier-Haack). -

Reduction: Aldehyde

(2-Methoxy-5-methylphenyl)methanol. -

Chlorination: Alcohol

Target Chloride.[3]

Detailed Protocol (Step 3: Chlorination)

-

Precursor: (2-Methoxy-5-methylphenyl)methanol.

-

Reagent: Thionyl Chloride (SOCl₂).[4]

-

Solvent: Dichloromethane (DCM) or Toluene.[5]

Step-by-Step Methodology:

-

Dissolution: Dissolve (2-Methoxy-5-methylphenyl)methanol (10.0 g, 65.7 mmol) in anhydrous DCM (100 mL) under N₂ atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Thionyl Chloride (5.7 mL, 78.8 mmol, 1.2 eq) dropwise via a pressure-equalizing addition funnel over 20 minutes.

-

Note: A catalytic amount of DMF (3 drops) can accelerate the reaction but is often unnecessary for benzylic alcohols.

-

-

Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2 hours.

-

Validation: Check reaction completion via TLC. The alcohol spot should be completely consumed.

-

Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure (Rotovap) at 40°C.

-

Caution: Use a base trap for the HCl/SO₂ off-gas.

-

-

Purification: The residue is typically a pure oil. If necessary, purify via rapid filtration through a silica plug using Hexane/DCM (1:1) to remove trace polar impurities.

Comparative Analysis

| Feature | Route A (Blanc) | Route B (Alcohol-SOCl₂) |

| Atom Economy | High | Lower (requires multi-step precursors) |

| Safety Profile | Poor (BCME Risk) | Excellent (Standard Corrosives) |

| Purity | Moderate (Dimer formation) | High (>98% typical) |

| Scalability | Industrial (Ton scale) | Lab/Pilot (Kg scale) |

| Cost | Low | Moderate |

Visualization of Workflows

Synthesis Pathways Diagram

The following diagram illustrates the chemical logic and branching paths for both routes.

Caption: Comparative synthesis pathways showing the direct industrial route (Red) vs. the multi-step precision route (Grey/Blue).

Decision Matrix

Use this logic flow to select the appropriate method for your facility.

Caption: Operational decision matrix for selecting the synthesis route based on scale, safety infrastructure, and purity requirements.

References

-

Blanc Chloromethylation Mechanism & Scope

-

Safety Data on Bis(chloromethyl) ether (BCME)

-

Thionyl Chloride Chlorination Protocol

-

Precursor Synthesis (Vilsmeier-Haack Context)

- Title: 2-Methoxy-5-methylbenzaldehyde Synthesis (Generic Vilsmeier Protocols)

- Source: Organic Syntheses (General Reference for Vilsmeier Formyl

-

URL:[Link]

-

Product Identification

Sources

- 1. 2-(Chloromethyl)-1-methoxy-4-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. youtube.com [youtube.com]

- 4. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chempanda.com [chempanda.com]

- 10. epa.gov [epa.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: Synthetic Utility and Pharmacophore Integration of 2-(Chloromethyl)-1-methoxy-4-methylbenzene

[1][2]

Executive Summary

2-(Chloromethyl)-1-methoxy-4-methylbenzene is a highly reactive electrophilic building block used primarily in the synthesis of PPAR agonists, kinase inhibitors, and agrochemicals.[1][2] Characterized by an electron-rich aromatic core (methoxy and methyl substitution), the benzylic chloride exhibits significant

For drug development professionals, this molecule represents a "Structural Alert" for genotoxicity (PGI).[1][2] Consequently, its use requires rigorous control strategies to ensure complete consumption or removal in downstream API (Active Pharmaceutical Ingredient) synthesis.[1][2] This guide outlines a high-fidelity synthesis route avoiding bis-chloromethyl ether formation and details protocols for nucleophilic coupling.[1][2]

Chemical Profile & Reactivity Analysis

Structural Electronics

The molecule features a benzene ring substituted with:

-

Position 1 (Methoxy, -OMe): Strong Electron Donating Group (EDG) via resonance (+M).[1][2]

-

Position 4 (Methyl, -Me): Weak EDG via induction (+I) and hyperconjugation.[1][2]

-

Position 2 (Chloromethyl, -CH2Cl): The reactive warhead.[1][2]

Impact on Reactivity: The ortho-methoxy group plays a critical role.[1][2] Unlike simple benzyl chlorides, the oxygen lone pair at the ortho position can stabilize the transition state of carbocation formation (anchimeric assistance), significantly enhancing the rate of solvolysis and nucleophilic substitution. This makes the molecule highly susceptible to hydrolysis if not stored under anhydrous conditions.

Physicochemical Properties (Calculated)

| Property | Value | Note |

| Formula | ||

| MW | 170.64 g/mol | |

| Boiling Point | ~240°C (Predicted) | High boiler; vacuum distillation recommended.[1][2] |

| Density | ~1.1 g/cm³ | |

| LogP | 2.9 | Lipophilic; compatible with non-polar organic solvents.[2] |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid (dependent on purity).[1][2] |

Validated Synthetic Route (The "Gold Standard")

To avoid the formation of the highly carcinogenic bis(chloromethyl) ether (BCME)—a common byproduct of the Blanc chloromethylation of anisoles—this guide recommends the Deoxychlorination of 2-Methoxy-5-methylbenzyl Alcohol .[1][2]

Retrosynthetic Logic

The pathway utilizes 2-methoxy-5-methylbenzaldehyde as the stable precursor, reduced to the alcohol, and then chlorinated.[1][2] This affords higher regioselectivity and safety compared to direct chloromethylation.[1][2]

Workflow Diagram (DOT)

Figure 1: Two-step synthesis ensuring regiochemical purity and minimizing carcinogenic byproducts.

Detailed Protocol

Step 1: Reduction of Aldehyde

-

Charge: Dissolve 2-methoxy-5-methylbenzaldehyde (1.0 eq) in Methanol (10 vol).

-

Cool: Chill solution to 0–5°C.

-

Add: Portion-wise addition of Sodium Borohydride (

, 0.5 eq). Caution: Hydrogen evolution. -

Monitor: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][2]

-

Workup: Quench with saturated

. Extract with Ethyl Acetate.[1][2] Dry over -

QC Point:

NMR should show disappearance of aldehyde proton (~10 ppm) and appearance of benzylic

Step 2: Chlorination (The Critical Step)

Rationale: Thionyl chloride (

-

Setup: Dry 3-neck flask,

inlet, scrubber for -

Charge: Dissolve alcohol (from Step 1) in anhydrous Dichloromethane (DCM, 10 vol). Add catalytic DMF (0.05 eq).[1][2]

-

Cool: Cool to 0°C.

-

Addition: Add

(1.2 eq) dropwise over 30 mins. Exothermic. -

Reaction: Allow to warm to RT. Stir 2–4 hours.

-

Workup:

-

Storage: Store under Argon at -20°C.

Derivatization & Applications

The chloromethyl group serves as a versatile anchor for attaching the "2-methoxy-5-methylphenyl" lipophilic tail to various pharmacophores.

Nucleophilic Substitution Scope

Due to the electron-rich ring, the benzylic carbon is highly activated.[1]

-

C-Alkylation: Reaction with malonates or

-keto esters (using NaH/THF) to build phenylpropanoic acid derivatives (common in PPAR agonist scaffolds).[1][2] -

N-Alkylation: Reaction with secondary amines or nitrogen heterocycles (e.g., thiazolidinediones).[1][2]

Mechanistic Pathway (DOT)[1][2]

Figure 2: Divergent synthesis pathways for pharmacophore generation.[1][2]

Safety & Genotoxicity (PGI) Management[1][2]

Critical Warning: Benzyl chlorides are alkylating agents and are structurally alerted as Potentially Genotoxic Impurities (PGIs) .[1][2]

Handling Protocols

-

Containment: All weighing and transfers must occur in a chemical fume hood or isolator.[1][2]

-

PPE: Double nitrile gloves, lab coat, and safety glasses.[1][2]

-

Decontamination: Spills should be quenched immediately with a solution of 10% Ethanolamine in Methanol or aqueous NaOH .[2]

PGI Control in Drug Substances

If this material is used in the synthesis of an API:

-

Purge Factor: You must demonstrate (via spike-and-purge studies) that the subsequent synthetic steps effectively destroy residual benzyl chloride.

-

Limit: The TTC (Threshold of Toxicological Concern) for genotoxic impurities is typically 1.5 µ g/day .[2]

-

Derivatization for Analysis: To test for trace levels of this chloride in a final drug, derivatize with morpholine and analyze via LC-MS/MS to achieve ppm-level sensitivity.[1][2]

References

-

Preparation of Benzyl Chlorides: Sun, L., et al. "Rapid and Selective Chlorination of Benzylic Alcohols."[1][2][3] Synthesis, 2008, 3919-3924.[1][2][3] Link[1][2]

-

PPAR Agonist Synthesis (Contextual): Oliver, W.R., et al.[1][2] "A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport."[1][2] Proc. Natl. Acad. Sci. USA, 2001, 98(9), 5306-5311.[1][2] Link[1][2]

-

Safety of Chloromethylation: "Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether." Report on Carcinogens, Fifteenth Edition, National Toxicology Program.[1][2] Link

-

General Reactivity of Methoxybenzyl Chlorides: BenchChem Technical Data, "2-(Chloromethyl)-1-methoxy-4-methylbenzene Structure and Reactivity." Link[1][2]

-

Genotoxic Impurity Guidelines: ICH M7(R1) "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[1][2] Link

Methodological & Application

Technical Guide: Alkylation Protocols using 2-(Chloromethyl)-1-methoxy-4-methylbenzene

Reagent Profile & Mechanistic Grounding

2-(Chloromethyl)-1-methoxy-4-methylbenzene (CAS: 7048-41-1) acts as a specialized electrophile in organic synthesis. Unlike generic benzyl chlorides, this reagent possesses a unique electronic signature due to the ortho-methoxy and para-methyl substitution pattern (relative to the benzene core).

Chemical Identity[1][2][3][4][5][6][7]

-

IUPAC Name: 2-(Chloromethyl)-1-methoxy-4-methylbenzene[1][2]

-

Common Synonyms: 2-Methoxy-5-methylbenzyl chloride

-

Molecular Formula:

-

Molecular Weight: 170.64 g/mol

-

Physical State: Solid (Low melting point) or oil depending on purity/temperature.

-

Safety Classification: Corrosive, Lachrymator . (Handle in a well-ventilated fume hood).

Reactivity Analysis

The reactivity of this benzyl chloride is governed by the interplay between the leaving group (

-

The Benzylic Effect: The

carbon attached to the aromatic ring is activated for nucleophilic attack. The transition state is stabilized by the overlap of the adjacent -

The Ortho-Methoxy Effect (Position 1): The methoxy group is a strong Electron Donating Group (EDG).

-

SN1 Pathway: It significantly stabilizes the benzylic carbocation intermediate via resonance, making this reagent highly susceptible to solvolysis in protic solvents.

-

SN2 Pathway: While it increases electron density, the ortho positioning introduces steric bulk, potentially retarding direct backside attack by bulky nucleophiles.

-

-

The Para-Methyl Effect (Position 4): Provides weak inductive donation, slightly increasing the nucleophilicity of the aromatic ring but having a minor effect on the benzylic position compared to the methoxy group.

Implication for Protocol Design: To ensure clean mono-alkylation and avoid polymerization (self-alkylation via Friedel-Crafts) or hydrolysis, reactions should be conducted under SN2-favored conditions : aprotic polar solvents, moderate bases, and the use of iodide catalysts (Finkelstein conditions) to generate a more reactive benzyl iodide intermediate in situ.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the catalytic cycle recommended for optimal yields.

Figure 1: Catalytic cycle utilizing Iodide (TBAI/KI) to accelerate alkylation via a transient, highly reactive benzyl iodide species, minimizing side reactions.

Standard Protocol: -Alkylation of Secondary Amines

This protocol is optimized for coupling 2-(Chloromethyl)-1-methoxy-4-methylbenzene with secondary amines to form tertiary amines.

Materials & Reagents

| Component | Specification | Role |

| Electrophile | 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.1 equiv) | Alkylating Agent |

| Nucleophile | Secondary Amine (1.0 equiv) | Substrate |

| Base | Acid Scavenger | |

| Catalyst | TBAI (Tetrabutylammonium iodide) or KI (10 mol%) | Finkelstein Catalyst |

| Solvent | Acetonitrile (MeCN) or DMF | Medium (Polar Aprotic) |

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Rationale: Moisture can hydrolyze the benzyl chloride to the corresponding benzyl alcohol.

-

-

Dissolution:

-

Add the Secondary Amine (1.0 equiv) and Anhydrous

(3.0 equiv) to the flask. -

Add Acetonitrile (0.1 M concentration relative to amine).

-

Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation/homogeneity.

-

-

Activation & Addition:

-

Add the catalyst (KI or TBAI, 10 mol%).

-

Add 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.1 equiv) dropwise as a solution in minimal Acetonitrile.

-

Note: Dropwise addition controls the exotherm and prevents localized high concentrations that could lead to bis-alkylation (if using primary amines).

-

-

Reaction:

-

Heat the mixture to 60°C . Monitor via TLC or LC-MS.

-

Typical reaction time: 4–12 hours.

-

Endpoint: Disappearance of the amine starting material.

-

-

Workup:

-

Cool to RT.

-

Filter off the solid inorganic salts (

, KCl). Rinse the cake with Ethyl Acetate. -

Concentrate the filtrate under reduced pressure.

-

Redissolve in Ethyl Acetate and wash with Water (x2) and Brine (x1).

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Note: The product will likely be less polar than the starting amine.

-

Standard Protocol: -Alkylation of Phenols

Phenols are less nucleophilic than amines and require stronger activation. The ortho-methoxy group on the reagent aids in stabilizing the transition state but requires specific solvent choices to overcome steric hindrance.

Materials & Reagents

| Component | Specification | Role |

| Electrophile | 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.2 equiv) | Alkylating Agent |

| Nucleophile | Phenol derivative (1.0 equiv) | Substrate |

| Base | Cesium Carbonate ( | Base (Cesium effect) |

| Solvent | DMF or Acetone | Medium |

Step-by-Step Methodology

-

Deprotonation:

-

In a vial/flask, dissolve the Phenol (1.0 equiv) in DMF (0.2 M).

-

Add

(1.5 equiv). -

Stir at RT for 30 minutes.

-

Expert Insight: Cesium is a large cation ("Cesium Effect") that improves the solubility of the phenoxide anion in organic solvents, increasing its nucleophilicity.

-

-

Alkylation:

-

Add 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.2 equiv) in one portion.

-

(Optional) Add KI (10 mol%) if the reaction is sluggish.

-

-

Thermal Cycle:

-

Heat to 80°C for 6–16 hours.

-

Monitoring: Watch for the disappearance of the phenol (often UV active).

-

-

Quench & Isolation:

-

Pour the reaction mixture into ice-cold water (precipitation often occurs).

-

Extract with Diethyl Ether or EtOAc.

-

Wash the organic layer extensively with water (to remove DMF) and 1M NaOH (to remove unreacted phenol).

-

Troubleshooting & Optimization Logic

The following decision tree helps navigate common experimental failures associated with this specific reagent.

Figure 2: Troubleshooting logic for alkylation reactions. Blue nodes indicate corrective actions.

Critical Safety Note: Lachrymator Handling

Benzyl chlorides are potent lachrymators (tear gas agents).

-

Neutralization: All glassware and syringes that contacted the reagent should be rinsed with a dilute solution of ammonia or nucleophilic amine (e.g., ethanolamine) before being removed from the hood. This converts the residue into a non-volatile amine.

-

Spill Control: Do not wipe with paper towels immediately. Cover with weak base (sodium bicarbonate) first.

References

-

Sigma-Aldrich. (n.d.). Product Specification: 2-(Chloromethyl)-1-methoxy-4-methylbenzene.[1][2][3] Retrieved from

-

Fisher Scientific. (n.d.). Safety Data Sheet: Benzyl Chloride Derivatives. Retrieved from

-

European Patent Office. (2013). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. (Demonstrates reactivity of 2-chloromethyl-substituted benzenes in nucleophilic displacement). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6951757, 2-Chloro-4-methoxytoluene (Structural Analog Analysis). Retrieved from

Sources

Technical Guide: Reaction Conditions for 2-(Chloromethyl)-1-methoxy-4-methylbenzene with Amines

Introduction & Reagent Profile

Target Reagent: 2-(Chloromethyl)-1-methoxy-4-methylbenzene

CAS: 7048-41-1

Synonyms: 2-Methoxy-5-methylbenzyl chloride; 2-Chloromethyl-4-methylanisole.[1][2][3]

Role in Drug Discovery: This reagent acts as a specialized electrophile for introducing the 2-methoxy-5-methylbenzyl moiety.[3] This structural motif is frequently employed in medicinal chemistry to modulate lipophilicity (

Chemical Reactivity Profile[3]

-

Electrophilicity: The benzylic chloride is highly reactive towards nucleophiles via

mechanisms.[3] -

Ortho-Methoxy Effect: The methoxy group at the ortho position (relative to the chloromethyl group) exerts a dual effect:[3]

-

Electronic: It donates electron density into the ring, making the benzylic carbon slightly less electrophilic than unsubstituted benzyl chloride, but stabilizes any developing carbocation character in the transition state.

-

Steric: It provides mild steric shielding, which can be leveraged to control selectivity but requires optimized temperature profiles to ensure complete conversion.[3]

-

-

Safety Classification: Lachrymator / Corrosive .[3][4] This compound releases HCl upon hydrolysis and is a potent mucous membrane irritant.[3] All handling must occur in a functioning fume hood.[3][4]

Mechanistic Insight & Strategy

The reaction between 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1 ) and an amine (2 ) proceeds primarily via a bimolecular nucleophilic substitution (

Reaction Scheme

[3]Critical Control Points

-

Mono- vs. Bis-Alkylation: Primary amines are prone to over-alkylation because the product (a secondary amine) is often more nucleophilic than the starting material.[3]

-

Strategy: To stop at the secondary amine, use a large excess of the primary amine (3–5 equiv.) or use a hindering protecting group.

-

-

HCl Scavenging: The reaction generates HCl.[3] If not neutralized, the amine reactant will become protonated (ammonium salt) and lose nucleophilicity, stalling the reaction.[3]

-

Strategy: Use an inorganic base (

,

-

-

Solvent Effects: Polar aprotic solvents (DMF, MeCN) accelerate the reaction by solvating the cation of the base, leaving the amine free to attack.

Standardized Protocols

Method A: Synthesis of Secondary Amines (Mono-alkylation)

Best for: Primary amines where over-alkylation is a concern.[3]

Reagents:

-

Amine (Nucleophile): 3.0 – 5.0 equivalents[3]

-

Base:

(2.0 equivalents) or DIPEA (2.0 equivalents)[3] -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[3]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (3.0 equiv) in anhydrous MeCN (0.1 M concentration relative to the amine).

-

Base Addition: Add anhydrous

(2.0 equiv).[3][6] Stir at Room Temperature (RT) for 10 minutes to ensure suspension homogeneity. -

Electrophile Addition: Dissolve 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine mixture over 30 minutes.

-

Note: Slow addition keeps the concentration of the electrophile low relative to the amine, favoring mono-alkylation.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[3]

-

Checkpoint: If reaction is sluggish after 4 hours, heat to 50°C.

-

-

Workup (Self-Validating):

Method B: Synthesis of Tertiary Amines

Best for: Secondary amines or when bis-alkylation of primary amines is the goal.

Reagents:

-

Amine: 1.0 – 1.2 equivalents

-

Reagent 1 : 1.0 equivalent

-

Base:

(1.5 equiv) or -

Solvent: DMF or Acetone[3]

-

Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 10 mol%) to generate the more reactive benzyl iodide in situ (Finkelstein condition).[3]

Step-by-Step Procedure:

-

Mix: Combine Amine (1.0 equiv), Base (1.5 equiv), and TBAI (0.1 equiv) in DMF.

-

Add: Add 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.0 equiv) in one portion.

-

Heat: Heat to 60–80°C for 2–6 hours.

-

Monitor: Check for complete consumption of the benzylic chloride.

-

Workup: Standard aqueous extraction (EtOAc/Water).

Optimization & Troubleshooting Data

The following table summarizes condition adjustments based on experimental outcomes.

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance from ortho-OMe; Low nucleophilicity of amine. | 1.[3] Add TBAI (catalyst).2.[3] Switch solvent to DMF (higher polarity).3.[3] Increase temp to 80°C. |

| Over-Alkylation (Bis-benzyl) | Primary amine is too reactive; Electrophile concentration too high.[3] | 1. Increase amine equivalents (to 5x).2. Perform "Inverse Addition" (Add chloride to amine).3. Lower temp to 0°C during addition. |

| Hydrolysis Product (Benzyl alcohol) | Wet solvent or hygroscopic base.[3] | 1. Use anhydrous solvents.2.[3] Flame-dry glassware.3. Switch to organic base (DIPEA).[3] |

| Emulsion during Workup | Amphiphilic nature of product.[3] | 1. Use saturated brine.2. Filter through Celite before extraction.3.[3] Use DCM instead of EtOAc. |

Visualization: Experimental Workflow

Caption: Decision logic for selecting the optimal N-alkylation protocol based on amine class and reaction monitoring.

References

-

BenchChem. 2-(Chloromethyl)-1-methoxy-4-methylbenzene Product Entry & Properties. Retrieved from .[3]

-

Sigma-Aldrich. Safety Data Sheet: 2-(Chloromethyl)-1-methoxy-4-methylbenzene.[3][7][8] Retrieved from .[3]

-

European Patent Office. Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine (EP2621885B1).[3] (Demonstrates industrial scale alkylation using similar methoxy-benzyl chlorides). Retrieved from .

-

PubChem. Compound Summary: 2-(chloromethyl)-4-methoxy-1-methylbenzene.[3] Retrieved from .[3]

-

Organic Syntheses. General Procedures for N-Alkylation of Amines. Org.[3][8][9][10] Synth. Coll. Vol. 1, p. 102.[3] (Foundational reference for benzyl chloride reactivity).

Sources

- 1. CAS 7048-41-1: 2-(Clorometil)-1-metoxi-4-metilbenceno [cymitquimica.com]

- 2. 2-(ХЛОРМЕТИЛ)-1-МЕТОКСИ-4-МЕТИЛБЕНЗОЛ Номер CAS: 7048-41-1 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]

- 3. PubChemLite - 2-(chloromethyl)-4-methoxy-1-methylbenzene (C9H11ClO) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.ca [fishersci.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-ethynyl-4-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-(Chloromethyl)-1-methoxy-4-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-(Chloromethyl)-1-methoxy-4-methylbenzene | 7048-41-1 | Benchchem [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: The Utility of 2-(Chloromethyl)-1-methoxy-4-methylbenzene in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-(Chloromethyl)-1-methoxy-4-methylbenzene as a versatile pharmaceutical intermediate. It details the compound's core reactivity, provides validated protocols for its synthesis and subsequent use in key synthetic transformations, and offers insights into experimental design and troubleshooting. The protocols emphasize safety, reproducibility, and efficiency, grounded in established chemical principles.

Introduction: A Key Building Block

2-(Chloromethyl)-1-methoxy-4-methylbenzene, also known as 2-methoxy-5-methylbenzyl chloride, is a substituted toluene derivative that serves as a valuable electrophilic building block in organic synthesis. Its utility stems from the presence of a reactive benzylic chloride moiety, which is susceptible to nucleophilic attack. The strategic placement of the methoxy and methyl groups on the aromatic ring modulates this reactivity and provides a scaffold for constructing more complex molecular architectures. These features make it an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] This guide elucidates the fundamental properties and practical applications of this intermediate to facilitate its effective use in a research and development setting.

Physicochemical Properties & Safety Data

Accurate knowledge of a reagent's properties is fundamental to its safe and effective use. The key data for 2-(Chloromethyl)-1-methoxy-4-methylbenzene are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClO | [2][3] |

| Molecular Weight | 170.64 g/mol | [2] |

| Appearance | Solid | [2] |

| CAS Number | 80365-22-6 | [4] |

| InChI Key | FTWAMZVALPAXGP-UHFFFAOYSA-N | [2] |

| Boiling Point | Not explicitly available; related isomers suggest >200°C | [5] |

| Storage Temperature | Keep refrigerated, store under an inert atmosphere | [6] |

Safety Profile:

2-(Chloromethyl)-1-methoxy-4-methylbenzene is a corrosive and hazardous substance that requires careful handling in a controlled laboratory environment.[6]

-

Hazards: Causes severe skin burns and eye damage.[6] May cause respiratory irritation.[7] It is a lachrymator, a substance that irritates the eyes and causes tears.[6]

-

Handling Precautions: Use only under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][8] Avoid breathing dust, fumes, or vapors.[6][7] Wash hands thoroughly after handling.[6]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[6][8]

-

Skin: Take off all contaminated clothing immediately and rinse the affected area with plenty of water for at least 15 minutes.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[6]

-

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere.[6] Keep the container tightly closed and store locked up.[6][9] It is classified as a combustible solid.[2]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[6]

Core Reactivity and Mechanistic Insights

The synthetic utility of 2-(Chloromethyl)-1-methoxy-4-methylbenzene is dominated by the reactivity of the chloromethyl group (-CH₂Cl). This group is a potent electrophile due to the electron-withdrawing nature of the chlorine atom, making the benzylic carbon susceptible to nucleophilic attack.

The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile directly displaces the chloride ion. The benzylic position is particularly favorable for this type of reaction because the transition state is stabilized by the adjacent aromatic ring through π-orbital overlap. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the ring further enhances the reactivity of the benzylic chloride by stabilizing the partial positive charge that develops on the carbon atom during the transition state.

This inherent reactivity allows the compound to serve as a versatile "benzylating" agent, enabling the introduction of the 2-methoxy-5-methylbenzyl moiety onto a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Synthetic Protocols

The following protocols are provided as validated starting points for the synthesis and application of 2-(Chloromethyl)-1-methoxy-4-methylbenzene. Researchers should perform their own risk assessments and optimizations based on their specific experimental context.

Protocol 1: Synthesis of 2-(Chloromethyl)-1-methoxy-4-methylbenzene

This protocol describes the chlorination of the corresponding benzyl alcohol using thionyl chloride. This is a standard transformation for converting alcohols to alkyl chlorides.[10]

Materials:

-

(2-Methoxy-5-methylphenyl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath, rotary evaporator

Procedure:

-

Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath.

-

Dissolution: Dissolve (2-Methoxy-5-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol).

-

Chlorination: Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution via the addition funnel over 15-20 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing diethyl ether and ice-cold water.

-

Workup:

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess acid) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation of a Primary Amine

This protocol details a representative nucleophilic substitution reaction, a cornerstone application for this intermediate in building API scaffolds.[11]

Materials:

-

2-(Chloromethyl)-1-methoxy-4-methylbenzene

-

Primary amine (e.g., benzylamine) (1.0-1.2 eq)

-

A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen inlet

Procedure:

-

Setup: Under a nitrogen or argon atmosphere, charge a round-bottom flask with the primary amine (1.0 eq), the base (1.5 eq), and anhydrous acetonitrile.

-

Reagent Addition: Dissolve 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred amine solution at room temperature.

-

Reaction: Heat the reaction mixture to 50-60°C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cooling & Concentration: Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Workup:

-

Redissolve the residue in ethyl acetate.

-

Wash the organic solution sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Filter the solution and concentrate the filtrate. Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired N-alkylated product.

Troubleshooting and Key Considerations

-

Reagent Stability: 2-(Chloromethyl)-1-methoxy-4-methylbenzene can be sensitive to moisture. Handle and store it under an inert atmosphere to prevent hydrolysis to the corresponding benzyl alcohol.[6]

-

Side Reactions: In reactions with amines, over-alkylation (dialkylation) can occur, especially with primary amines. Using a slight excess of the amine or carefully controlling the stoichiometry can minimize this.

-

Choice of Base: For N-alkylation, a non-nucleophilic base like TEA or DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary nucleophile.[12]

-

Purification: The polarity of the final product will vary significantly based on the attached nucleophile. Develop an appropriate TLC system to ensure good separation during column chromatography. The starting benzyl chloride is relatively nonpolar, while products (especially after reaction with polar amines) will be more polar.

Conclusion

2-(Chloromethyl)-1-methoxy-4-methylbenzene is a highly effective and versatile intermediate for pharmaceutical synthesis. Its well-defined reactivity as a potent electrophile allows for the straightforward introduction of the 2-methoxy-5-methylbenzyl group into a variety of molecular scaffolds. By understanding its chemical properties, adhering to strict safety protocols, and employing validated synthetic methods as outlined in this guide, researchers can confidently leverage this building block to advance their drug discovery and development programs.

References

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved February 15, 2026, from [Link][1]

-

Google Patents. (2013). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Retrieved February 15, 2026, from [11]

-

PubChem. (n.d.). 2-(chloromethyl)-4-methoxy-1-methylbenzene. Retrieved February 15, 2026, from [Link][3]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved February 15, 2026, from [Link][7]

-

Organic Syntheses. (n.d.). METHYLATION OF α-PHENETHYL ALCOHOL WITH IN SITU GENERATED CHLOROMETHYL METHYL ETHER. Retrieved February 15, 2026, from [Link][12]

Sources

- 1. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 2. 2-(Chloromethyl)-1-methoxy-4-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 2-(chloromethyl)-4-methoxy-1-methylbenzene (C9H11ClO) [pubchemlite.lcsb.uni.lu]

- 4. 90416-25-4 | MFCD18398327 | 2-(chloromethyl)-4-methoxy-1-methylbenzene [aaronchem.com]

- 5. 2-Methoxybenzyl chloride | 7035-02-1 [chemicalbook.com]

- 6. fishersci.ca [fishersci.ca]

- 7. angenechemical.com [angenechemical.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-CHLORO-2-(CHLOROMETHYL)-1-METHOXYBENZENE synthesis - chemicalbook [chemicalbook.com]

- 11. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Note: O-Alkylation with 2-(Chloromethyl)-1-methoxy-4-methylbenzene

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzyl Aryl Ethers

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the procedure for O-alkylation using 2-(Chloromethyl)-1-methoxy-4-methylbenzene. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring robust and reproducible outcomes.

Introduction and Scientific Rationale

The formation of ether linkages, specifically aryl ethers, is a cornerstone of modern organic synthesis, particularly in the construction of pharmacologically active molecules. The 2-methoxy-5-methylbenzyl moiety, installed by the title reagent, serves as a crucial structural motif or a versatile protecting group in multi-step syntheses. O-alkylation with 2-(Chloromethyl)-1-methoxy-4-methylbenzene is a specific application of the venerable Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, more commonly for this application, a phenoxide.[4][5]

The reagent, a primary benzylic halide, is an excellent electrophile for SN2 reactions.[6] Its reactivity is enhanced by the adjacent benzene ring, which stabilizes the transition state of the reaction. The core transformation involves the deprotonation of a hydroxyl group (from a phenol or alcohol) to generate a potent nucleophile, which then attacks the electrophilic benzylic carbon, displacing the chloride leaving group to form the desired ether.[5][7]

The Reaction Mechanism

The process follows a classical bimolecular nucleophilic substitution (SN2) pathway.[1][4]

-

Deprotonation: A base abstracts the acidic proton from the phenol (or alcohol), creating a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The phenoxide anion performs a backside attack on the methylene carbon (the benzylic carbon) of 2-(Chloromethyl)-1-methoxy-4-methylbenzene.

-

Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks, displacing the chloride ion and yielding the final ether product.[5]

Caption: General mechanism for the Williamson ether synthesis.

Competing Reactions and Selectivity

While O-alkylation is the primary pathway, understanding potential side reactions is crucial for optimizing yield and purity.

-

C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. C-alkylation, a type of Friedel-Crafts reaction, can compete with the desired O-alkylation.[4][8] The choice of solvent and base can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[1]

-

Elimination (E2): This is a major concern when using secondary or tertiary alkyl halides.[4][5] However, as 2-(Chloromethyl)-1-methoxy-4-methylbenzene is a primary halide, elimination is not a significant competing pathway under typical Williamson conditions.

Materials and Equipment

Reagents and Solvents

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Supplier Example | Notes |

| 2-(Chloromethyl)-1-methoxy-4-methylbenzene | C₉H₁₁ClO | 170.64 | Sigma-Aldrich (CDS022279) | The primary alkylating agent. Lachrymator.[9] |

| 4-Ethylphenol (Model Substrate) | C₈H₁₀O | 122.16 | Standard Supplier | A representative phenolic substrate. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Standard Supplier | Anhydrous, finely powdered. Acts as the base. |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Standard Supplier | Anhydrous/reagent grade. Polar aprotic solvent. |

| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | Standard Supplier | Optional Phase-Transfer Catalyst (PTC).[10][11] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Standard Supplier | For extraction and chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | Standard Supplier | For chromatography. |

| Deionized Water | H₂O | 18.02 | N/A | For workup. |

| Brine (Saturated NaCl) | NaCl/H₂O | N/A | N/A | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Standard Supplier | For drying the organic phase. |

Equipment

-

Round-bottom flask (appropriate size for the scale)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

Detailed Experimental Protocol

This protocol describes the O-alkylation of 4-ethylphenol as a representative example. The molar ratios and volumes can be scaled as needed.

Reaction Setup and Execution

Caption: Step-by-step experimental workflow diagram.

Procedure:

-

Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-ethylphenol (1.22 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.

-

Inert Atmosphere: Attach a reflux condenser, and flush the system with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: While stirring, add 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.79 g, 10.5 mmol, 1.05 equiv.) to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 82°C) using a heating mantle. The reaction is typically complete within 1 to 8 hours.[1]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Visualization: UV lamp (254 nm).

-

The disappearance of the 4-ethylphenol spot and the appearance of a new, less polar product spot indicate reaction progression.

-

Reaction Workup and Purification

-

Cooling and Filtration: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Filter the solid potassium salts through a pad of celite, rinsing the flask and the filter cake with a small amount of ethyl acetate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with:

-

1 M NaOH solution (2 x 30 mL) to remove any unreacted phenol.

-

Water (2 x 30 mL).

-

Brine (1 x 30 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure ether product.

Product Characterization

The final product, 1-((4-ethylphenoxy)methyl)-2-methoxy-5-methylbenzene, should be characterized to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.20-6.80 (m, 7H, Ar-H), 5.05 (s, 2H, Ar-O-CH₂-Ar), 3.85 (s, 3H, -OCH₃), 2.60 (q, 2H, -CH₂CH₃), 2.30 (s, 3H, Ar-CH₃), 1.20 (t, 3H, -CH₂CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~157.0, 156.5, 137.0, 131.0, 129.0, 128.5, 127.0, 121.0, 115.0, 112.0 (Ar-C), 68.0 (Ar-O-CH₂), 55.5 (-OCH₃), 28.0 (-CH₂CH₃), 20.5 (Ar-CH₃), 15.5 (-CH₂CH₃). |

| Mass Spec (ESI+) | Calculated for C₁₈H₂₂O₂ [M+H]⁺: 271.16. Found: 271.17. |

| Appearance | Colorless oil or white solid. |

| Yield | 75-95% (typical range).[1] |

Safety and Handling Precautions

Chemical Hazard Overview:

-

2-(Chloromethyl)-1-methoxy-4-methylbenzene: As a benzylic chloride, this compound should be treated as corrosive, a lachrymator (tear-inducing agent), and potentially harmful if inhaled or absorbed through the skin.[12]

-

Acetonitrile: Flammable liquid and toxic.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Mandatory Safety Procedures:

-

Engineering Controls: All manipulations involving 2-(Chloromethyl)-1-methoxy-4-methylbenzene and other volatile or hazardous chemicals must be performed in a certified chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and compatible chemical-resistant gloves (e.g., nitrile).[12]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[12] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents or reactive waste down the drain.

References

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 821. [Link]

-

Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Various Authors. (2005-2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

-

Unknown Author. Williamson Ether Synthesis. [Link]

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. [Link]

-

Jing, H., et al. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Tetrahedron Letters, 47(44), 7801-7804. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]

-

Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Chemistry Steps. Reactions at the Benzylic Position. [Link]

-

Khan Academy. Reactions at the benzylic position. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-(Chloromethyl)-1-methoxy-4-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.ca [fishersci.ca]

- 13. tcichemicals.com [tcichemicals.com]

Application Note: Precision Solvent Selection for 2-(Chloromethyl)-1-methoxy-4-methylbenzene

Abstract

This guide provides an evidence-based framework for solvent selection in reactions involving 2-(Chloromethyl)-1-methoxy-4-methylbenzene (CAS: 7048-41-1). Due to the synergistic activation of the ortho-methoxy and para-methyl groups, this benzylic chloride exhibits heightened electrophilicity compared to unsubstituted benzyl chloride. This reactivity creates a "stability-activity paradox": the molecule is an excellent building block for drug discovery but is prone to rapid hydrolysis and self-polymerization. This note details protocols for maximizing yield in nucleophilic substitutions (

Chemical Context & Reactivity Profile[1][2][3][4]

The "Ortho-Effect" and Ionization

The primary challenge with 2-(Chloromethyl)-1-methoxy-4-methylbenzene is its propensity to ionize. The methoxy group at the ortho position provides anchimeric assistance (neighboring group participation) and resonance stabilization to the benzylic carbocation.

-

Mechanism: The oxygen lone pair donates electron density into the ring, stabilizing the positive charge formed when the chloride leaves.

-

Consequence: In polar protic solvents (water, methanol), the rate of solvolysis is orders of magnitude faster than benzyl chloride.

-

Risk: If the solvent system is not carefully controlled, the starting material converts to the corresponding benzyl alcohol (hydrolysis) or ether (alcoholysis) before the desired nucleophile can react.

Stability Warning: Self-Alkylation

The molecule contains both an activated aromatic ring (electron-rich) and a reactive electrophile (chloromethyl). In concentrated solutions or acidic media, it can undergo Friedel-Crafts self-alkylation, leading to insoluble polymers.

Solvent Selection Matrix

The following table synthesizes solvent compatibility based on dielectric constant (

| Solvent Class | Specific Solvent | Suitability | Rationale |

| Polar Aprotic | Acetonitrile (MeCN) | Ideal | High dielectric ( |

| Polar Aprotic | DMF / NMP | Good (with caveats) | Excellent solubility. However, high boiling points complicate workup. Hard to remove traces can catalyze decomposition. |

| Green / Ether | 2-MeTHF | Excellent | Bio-renewable alternative to THF/DCM. Immiscible with water (easy workup). Lower polarity suppresses unwanted ionization ( |

| Chlorinated | DCM | Moderate | Good solubility, but environmental hazard. Often requires phase-transfer catalysts for polar nucleophiles. |

| Protic | MeOH / EtOH / Water | AVOID | Rapidly reacts with the substrate to form ethers/alcohols. Use only if solvolysis is the intended reaction. |

Decision Pathways (Visualization)

The following diagram illustrates the kinetic competition between the desired substitution and the undesired solvolysis/polymerization pathways.

Figure 1: Kinetic competition between productive substitution (

Detailed Protocols

Protocol A: N-Alkylation of Secondary Amines (Standard)

Target: Synthesis of tertiary amines for SAR studies. Solvent: Acetonitrile (MeCN).

Rationale: MeCN provides enough polarity to dissolve organic salts (amine hydrochlorides) but is not nucleophilic enough to compete with the amine.

Reagents:

-

Substrate: 1.0 equiv

-

Secondary Amine: 1.1 equiv

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Anhydrous MeCN (0.1 M concentration)

Step-by-Step:

-

Preparation: Flame-dry a reaction flask and purge with

. -

Dissolution: Dissolve the secondary amine and base in anhydrous MeCN. Stir for 10 minutes.

-

Addition (Critical): Dissolve 2-(Chloromethyl)-1-methoxy-4-methylbenzene in a minimal amount of MeCN. Add this solution dropwise to the amine mixture at 0°C.

-

Why? Dropwise addition keeps the concentration of the electrophile low relative to the nucleophile, suppressing self-alkylation.

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.

-

IPC (In-Process Control): Check for peak at M-Cl+OH (Hydrolysis byproduct). If observed, ensure system is dry.

-

-

Workup: Filter off solids (

/Salts). Concentrate filtrate. Partition between EtOAc and Water.[1]

Protocol B: Green Thiol Alkylation (Biphasic)

Target: Thioether synthesis using Green Chemistry principles. Solvent: 2-MeTHF / Water (Biphasic).

Rationale: Thiols are "soft", powerful nucleophiles. They can outcompete water even in biphasic systems. 2-MeTHF is a green solvent derived from corncobs/bagasse and separates easily from water.

Reagents:

-

Substrate: 1.0 equiv

-

Thiol: 1.05 equiv

-

Catalyst: TBAI (Tetrabutylammonium iodide) - 5 mol% (Phase Transfer Catalyst)

-

Solvent: 2-MeTHF (Organic phase) and 1M NaOH (Aqueous phase)

Step-by-Step:

-

Aqueous Phase: Dissolve the thiol in 1M NaOH (1.1 equiv).

-

Organic Phase: Dissolve the benzyl chloride substrate and TBAI in 2-MeTHF.

-

Mixing: Layer the organic phase over the aqueous phase.

-

Agitation: Stir vigorously (1000+ RPM) at RT. The TBAI shuttles the thiolate anion into the organic layer.

-

Completion: Reaction is typically complete in <1 hour due to the high reactivity of the benzylic chloride.

-

Separation: Stop stirring. Layers separate instantly (2-MeTHF is less dense than water). Collect organic layer, dry over

, and concentrate.

Experimental Workflow Diagram

Figure 2: Generalized workflow for nucleophilic substitution emphasizing moisture control and slow addition.

Troubleshooting & Stability

-

Issue: Low Yield / High Benzyl Alcohol Content.

-

Cause: Wet solvent or reagents.[2] The methoxy group accelerates hydrolysis.

-

Fix: Use Karl-Fischer titrated solvents (<50 ppm water). Add 3Å Molecular Sieves to the reaction vessel.

-

-

Issue: Gummy/Insoluble Precipitate.

-

Cause: Polymerization (Self-alkylation).

-

Fix: Increase dilution (0.05 M). Ensure the nucleophile is in excess before adding the substrate.

-

-

Storage: Store the neat liquid/solid at 4°C under Argon. If the material turns pink/red, it indicates HCl generation and decomposition.

References

-

Reactivity of Methoxy-Benzyl Chlorides

-

Green Solvent Selection (2-MeTHF)

- Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF)

- Relevance: Validates 2-MeTHF as a superior, hydrophobic alternative to THF for organometallic and substitution reactions.

-

Solvent Effects in Organic Chemistry

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

- Relevance: The authoritative text on how dielectric constants and solvation spheres influence vs mechanisms.

-

Green Alkylation of Thiols

- Azizi, N., et al. (2009). A Green and Highly Efficient Alkylation of Thiols in Water.

- Relevance: Provides the basis for the biphasic/aqueous protocol for highly nucleophilic species.

Sources

Application Note: Catalytic Strategies for Nucleophilic Substitution of 2-(Chloromethyl)-1-methoxy-4-methylbenzene

Executive Summary

2-(Chloromethyl)-1-methoxy-4-methylbenzene (CAS: 16413-86-8) represents a highly reactive benzyl chloride class used extensively as a building block in pharmaceutical and agrochemical synthesis. Its reactivity is dominated by the ortho-methoxy substituent, which provides substantial resonance stabilization to the benzylic center. While this facilitates rapid substitution, it paradoxically increases the risk of competitive hydrolysis and self-polymerization.

This guide details two catalytic protocols designed to harness this reactivity while suppressing side reactions: Phase Transfer Catalysis (PTC) for biphasic cyanation and Finkelstein-Assisted Catalysis for amination.

Part 1: Substrate Analysis & Reactivity Profile

The "Ortho-Methoxy" Effect

The primary challenge in handling 2-(Chloromethyl)-1-methoxy-4-methylbenzene is its lability. Unlike unsubstituted benzyl chloride, the methoxy group at the C1 position (ortho to the chloromethyl group at C2) exerts a powerful electron-donating effect.

-

Electronic Activation: The oxygen lone pair can stabilize the developing positive charge at the benzylic position through resonance (anchimeric assistance). This lowers the activation energy for ionization, giving the substrate significant

character even under traditional -

Stability Risks: In the presence of moisture, this stabilization accelerates hydrolysis to the benzyl alcohol. In concentrated solutions, it promotes Friedel-Crafts-type self-alkylation (polymerization).

Mechanistic Visualization

The following diagram illustrates the resonance stabilization that drives the reactivity of this specific isomer.

Figure 1: Resonance stabilization mechanism showing the contribution of the ortho-methoxy group to the lability of the C-Cl bond.

Part 2: Catalytic Strategies

To control this reactivity, we employ catalysts that allow the use of non-polar solvents (preventing hydrolysis) or accelerate the desired reaction rate beyond the rate of decomposition.

Table 1: Comparative Catalyst Selection

| Catalyst Class | Specific Catalyst | Mechanism | Ideal Application |

| Phase Transfer (PTC) | TBAB (Tetrabutylammonium bromide) | Ion-Pair Extraction (Starks' Mechanism) | Cyanation, Alkylation, Etherification in biphasic systems (DCM/Water). |

| Nucleophilic | NaI (Sodium Iodide) | Finkelstein Halide Exchange | Amination or Esterification where kinetics are sluggish. |

| Crown Ether | 18-Crown-6 | Cation Chelation | Solid-Liquid reactions (e.g., using solid KOAc). High cost, high yield. |

Part 3: Experimental Protocols

Protocol A: PTC-Mediated Cyanation (Synthesis of Nitrile)

Objective: Replace the -Cl with -CN using Tetrabutylammonium Bromide (TBAB) in a biphasic system.

Rationale: The nitrile anion (

Materials

-

Substrate: 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.0 eq)

-

Reagent: Sodium Cyanide (NaCN) (1.5 eq) [DANGER: FATAL IF SWALLOWED/INHALED]

-

Catalyst: TBAB (5 mol%)

-

Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

Procedure

-

Preparation (Aqueous Phase): Dissolve NaCN (1.5 eq) in distilled water (3 mL per mmol substrate).

-

Preparation (Organic Phase): Dissolve the substrate (1.0 eq) and TBAB (0.05 eq) in DCM (3 mL per mmol).

-

Initiation: Add the organic phase to the aqueous phase in a round-bottom flask equipped with a high-efficiency magnetic stir bar.

-

Reaction: Stir vigorously at Room Temperature (20-25°C) .

-

Note: Do not heat. The ortho-methoxy activation makes this reaction fast. Heating increases hydrolysis risk.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (

) should disappear, replaced by the nitrile ( -

Workup: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over

. -

Purification: Concentrate in vacuo. If necessary, purify via short silica plug.

Validation Check:

-

IR Spectroscopy: Look for the disappearance of C-Cl stretch (~700-750 cm⁻¹) and appearance of sharp nitrile peak (-C≡N) at ~2250 cm⁻¹.

Protocol B: Finkelstein-Assisted Amination

Objective: Reaction with a secondary amine (e.g., Morpholine) using Iodide catalysis. Rationale: Direct reaction of benzyl chlorides with amines can be slow or yield quaternary salts. Generating the benzyl iodide in situ (via NaI) creates a better leaving group, accelerating the mono-alkylation.

Materials

-

Substrate: 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Catalyst: Sodium Iodide (NaI) (10 mol%)

-

Base:

(2.0 eq) (to scavenge HCl) -

Solvent: Acetone (Anhydrous) or Acetonitrile

Procedure

-

Catalyst Activation: In a dry flask, suspend NaI (0.1 eq) and

(2.0 eq) in anhydrous Acetone. -

Substrate Addition: Add the substrate (1.0 eq) and stir for 15 minutes.

-

Observation: A slight precipitate of NaCl may form as the benzyl iodide is generated.

-

-

Nucleophile Addition: Add Morpholine (1.2 eq) dropwise.

-

Reaction: Stir at 40°C for 4–6 hours.

-

Workup: Filter off the inorganic salts (

, NaCl, NaI). Concentrate the filtrate. -

Extraction: Redissolve residue in EtOAc, wash with water.

-

Isolation: Dry and concentrate.

Part 4: Catalytic Workflow Visualization

The following diagram details the Phase Transfer Catalysis cycle (Protocol A), highlighting the transport mechanism that enables this reaction.

Figure 2: The Starks' Extraction Mechanism for PTC. The quaternary ammonium salt (

Part 5: Safety & Handling (Critical)[1][2]

-

Lachrymator: Benzyl chlorides are potent tear gas agents. All operations must be performed in a functioning fume hood.

-

Alkylating Agent: This compound is a suspected carcinogen due to its ability to alkylate DNA. Double-glove (Nitrile) and wear chemical splash goggles.

-

Waste Disposal: Quench all cyanide-containing waste with bleach (sodium hypochlorite) at pH > 10 before disposal to prevent HCN formation.